

# Application Note and Protocol for Radiolabeling NOTA-P2-RM26 with Gallium-68

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## Compound of Interest

Compound Name: *Nota-P2-RM26*

Cat. No.: *B15602829*

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## Introduction

This document provides a detailed protocol for the radiolabeling of the gastrin-releasing peptide receptor (GRPR) antagonist, **NOTA-P2-RM26**, with Gallium-68 ( $^{68}\text{Ga}$ ).  $^{68}\text{Ga}$ -**NOTA-P2-RM26** is a promising radiopharmaceutical for Positron Emission Tomography (PET) imaging of GRPR-expressing cancers, such as prostate and breast cancer. The NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) chelator allows for rapid and efficient labeling with  $^{68}\text{Ga}$  under mild conditions. This protocol is intended for researchers, scientists, and drug development professionals working in the field of radiopharmacy and molecular imaging.

## Data Presentation

The following table summarizes the key quantitative parameters for the radiolabeling of **NOTA-P2-RM26** with  $^{68}\text{Ga}$ .

Parameter	Value	Reference
Precursor		
Compound	NOTA-P2-RM26	N/A
Amount	10-20 µg	[1]
Radiolabeling Reaction		
Radionuclide	Gallium-68 ( <sup>68</sup> Ga)	N/A
Eluent from <sup>68</sup> Ge/ <sup>68</sup> Ga generator	0.05-0.1 M HCl	[2]
Buffer	0.1 M Sodium Acetate	[3]
pH of reaction mixture	3.5 - 4.5	[2][4]
Reaction Temperature	Room Temperature (approx. 25°C) to 95°C	[2][5]
Incubation Time	5 - 15 minutes	[1]
Quality Control		
Radiochemical Purity (RCP)	>98%	N/A
Analytical Method	High-Performance Liquid Chromatography (HPLC)	[6][7]
Column	C18 reverse-phase	[6]
Mobile Phase A	Water with 0.1% Trifluoroacetic Acid (TFA)	[6]
Mobile Phase B	Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)	[6]
Detection	UV (220 nm) and Radiodetector	[6][7]

## Experimental Protocols

## Materials and Reagents

- **NOTA-P2-RM26** peptide
- $^{68}\text{Ge}/^{68}\text{Ga}$  generator
- Sterile, pyrogen-free 0.1 M HCl
- Sterile, pyrogen-free 0.1 M Sodium Acetate buffer
- Sterile water for injection
- C18 Sep-Pak® or equivalent solid-phase extraction (SPE) cartridge
- Ethanol
- Sterile 0.9% sodium chloride solution
- HPLC system with UV and radioactivity detectors
- C18 reverse-phase HPLC column
- Acetonitrile (HPLC grade)
- Trifluoroacetic Acid (TFA)
- Sterile vials and syringes
- pH indicator strips or calibrated pH meter

## $^{68}\text{Ga}$ Elution and Preparation

- Elute the  $^{68}\text{Ge}/^{68}\text{Ga}$  generator with 5 mL of sterile 0.1 M HCl according to the manufacturer's instructions.
- The resulting  $^{68}\text{GaCl}_3$  in 0.1 M HCl is ready for use in the radiolabeling procedure.

## Radiolabeling of **NOTA-P2-RM26** with $^{68}\text{Ga}$

- In a sterile reaction vial, add 10-20  $\mu\text{g}$  of **NOTA-P2-RM26**.

- Add 500  $\mu\text{L}$  of 0.1 M Sodium Acetate buffer to the vial.
- Carefully add 500  $\mu\text{L}$  of the  $^{68}\text{GaCl}_3$  eluate to the reaction vial.
- Gently mix the solution and verify that the pH is between 3.5 and 4.5 using a pH indicator strip or a calibrated pH meter. Adjust the pH with 0.1 M sodium acetate or 0.1 M HCl if necessary.
- Incubate the reaction mixture at room temperature (approximately 25°C) for 15 minutes. Alternatively, for potentially higher labeling efficiency, the mixture can be heated at 80-95°C for 5-10 minutes.[\[1\]](#)[\[5\]](#)
- After incubation, the reaction is complete.

## Purification of $^{68}\text{Ga}$ -NOTA-P2-RM26

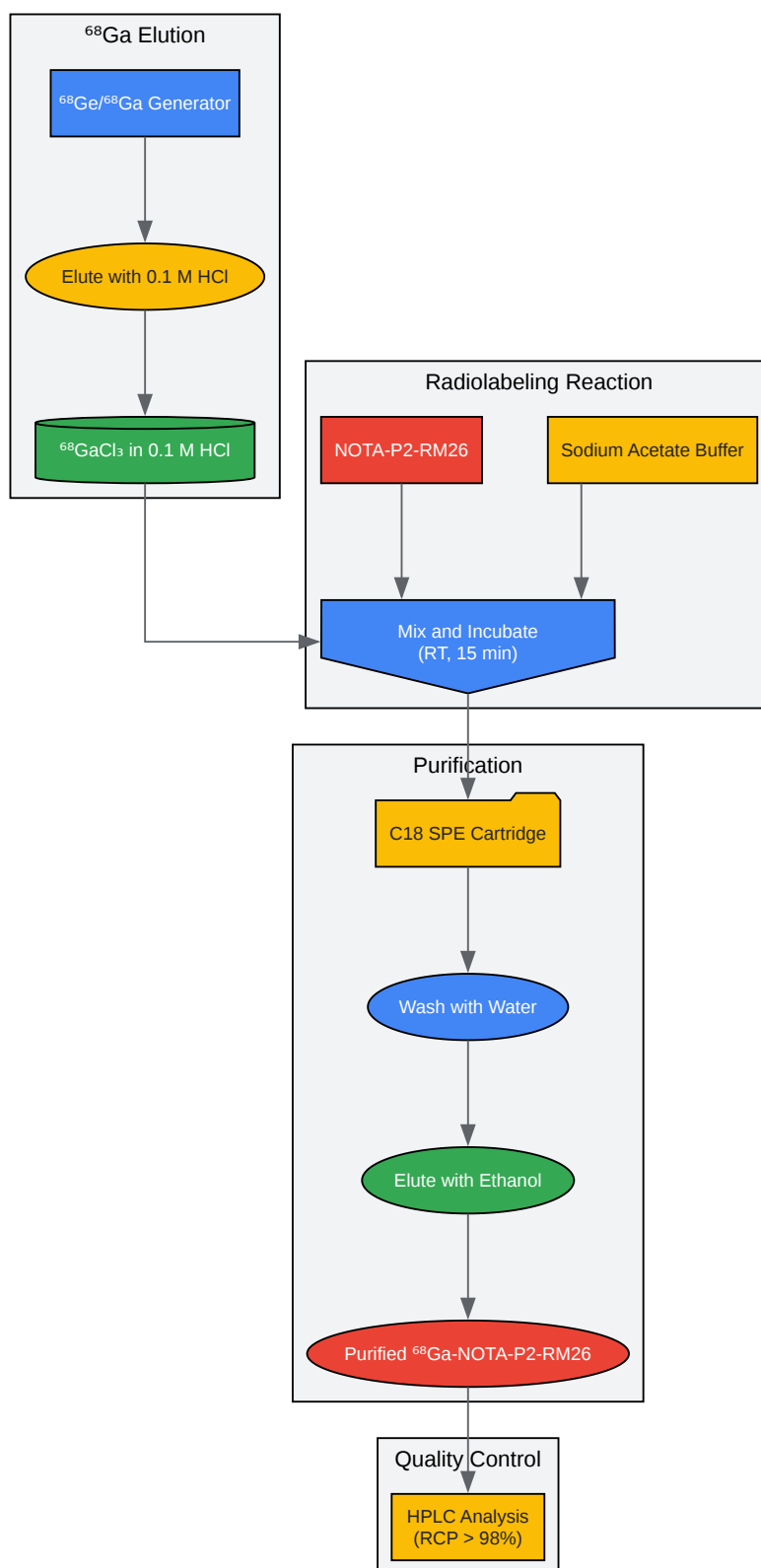
- Condition a C18 SPE cartridge by washing with 5 mL of ethanol followed by 10 mL of sterile water.
- Load the reaction mixture onto the conditioned C18 cartridge.
- Wash the cartridge with 10 mL of sterile water to remove any unreacted  $^{68}\text{Ga}$ .
- Elute the purified  $^{68}\text{Ga}$ -NOTA-P2-RM26 from the cartridge with 0.5-1 mL of ethanol.
- The ethanolic solution can be further diluted with sterile saline for in vivo applications, ensuring the final ethanol concentration is acceptable.

## Quality Control

- Radiochemical Purity Determination by HPLC:
  - Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5  $\mu\text{m}$ ).[\[6\]](#)
  - Mobile Phase A: Water with 0.1% TFA.[\[6\]](#)
  - Mobile Phase B: Acetonitrile with 0.1% TFA.[\[6\]](#)
  - Gradient: A linear gradient from 95% A to 30% A over 15-20 minutes is typically used.

- Flow Rate: 1 mL/min.
- Detection: UV at 220 nm and a radioactivity detector.
- Analysis: Inject a small aliquot of the final product. The retention time of  $^{68}\text{Ga}$ -**NOTA-P2-RM26** should be compared to a cold standard (non-radioactive Ga-**NOTA-P2-RM26**). The radiochemical purity is calculated as the percentage of the total radioactivity that corresponds to the  $^{68}\text{Ga}$ -**NOTA-P2-RM26** peak. A radiochemical purity of >98% is generally required.

## Signaling Pathways and Experimental Workflows



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Caption: Workflow for the radiolabeling of **NOTA-P2-RM26** with  $^{68}\text{Ga}$ .

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